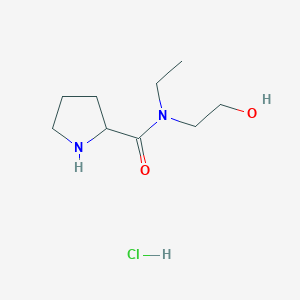
N-(5-Bromo-4-methyl-2-pyridinyl)-N-ethylamine
Vue d'ensemble
Description
N-(5-Bromo-4-methyl-2-pyridinyl)-N-ethylamine, also known as 5-bromo-4-methyl-2-pyridin-2-ylethylamine, is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in both water and ethanol. It has a molecular weight of 247.11 g/mol and a melting point of 209-211 °C. It has a wide range of potential scientific applications due to its unique structure, including as an intermediate in the synthesis of other compounds and as a probe for studying the structure and function of proteins.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of 5-Substituted 5-Hydroxy-2-pyrrolidones : This research describes the synthesis of urinary metabolites of the dopamine D-2 antagonist remoxipride. It involves a common intermediate, 5-benzamido-4-oxopentanoic acid, which allows for conversion into metabolites (Gawell et al., 1989).
Synthesis of Sigma Ligand Derivatives : The paper discusses the synthesis of various iodophenyl derivatives of a high-affinity sigma ligand, starting from N-methyl-2-(1-pyrrolidinyl)ethylamine. These compounds are evaluated for their capacity to label sigma 1 and sigma 2 subtypes in vitro (He et al., 1993).
Biological Evaluation of Sigma Ligands : This study synthesizes and tests a novel class of sigma ligands, revealing their superpotent affinity specific for the sigma receptor. The research focuses on a structure derived from high-affinity sigma receptor ligands (de Costa et al., 1992).
Pharmacological Studies
In Vitro and In Vivo Pharmacokinetics : The study focuses on N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine, evaluating its pharmacokinetics and potential as a radiopharmaceutical for imaging sigma receptor positive tumors (John et al., 1996).
Derivatives of N-(pyrimid-4-yl)ethylamine : The research synthesizes new derivatives of N-(pyrimid-4-yl)ethylamine to explore their antibacterial activity. This provides insights into potential applications in pharmacology (Sokolova et al., 1970).
Application in Intelligent Druggery Design : This paper explores the use of artificial neural networks in intelligent druggery design, using structural parameters and biological activities of related compounds for training the network (Ni Guo, 2001).
Propriétés
IUPAC Name |
5-bromo-N-ethyl-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-3-10-8-4-6(2)7(9)5-11-8/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSOUMQRZODES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423950.png)
![2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423952.png)

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)
![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1423958.png)




![N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B1423968.png)

![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)